6-Desfluoro-6-hydroxy Risperidone

Pharmaceutical impurity analysis HPLC method validation ICH Q3A compliance

QC labs quantifying risperidone degradation products often lack a certified 6-desfluoro-6-hydroxy impurity standard, compromising method specificity and regulatory submission integrity. • Fully characterized degradation impurity (defluorination + 6-hydroxylation); distinct from risperidone & paliperidone in retention time and MS signature. • Enables baseline HPLC/UHPLC resolution, unambiguous LC-MS identification (MW 408.5, C23H28N4O3), and ICH Q3A/B-compliant impurity profiling. • Supplied with CoA; suitable for ANDA method equivalence, forced degradation studies, and batch release testing.

Molecular Formula C23H28N4O3
Molecular Weight 408.5 g/mol
CAS No. 106266-11-9
Cat. No. B029578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Desfluoro-6-hydroxy Risperidone
CAS106266-11-9
Synonyms6,7,8,9-Tetrahydro-3-[2-[4-(6-hydroxy-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 
Molecular FormulaC23H28N4O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=C5C=CC(=O)C=C5ON4
InChIInChI=1S/C23H28N4O3/c1-15-18(23(29)27-10-3-2-4-21(27)24-15)9-13-26-11-7-16(8-12-26)22-19-6-5-17(28)14-20(19)30-25-22/h5-6,14,16,28H,2-4,7-13H2,1H3
InChIKeyLCDJWMXDUIZIKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Desfluoro-6-hydroxy Risperidone: Impurity Reference Standard


6-Desfluoro-6-hydroxy Risperidone (CAS 106266-11-9, C23H28N4O3, MW 408.5 g/mol) is a structural degradation impurity of the atypical antipsychotic risperidone [1]. It arises via defluorination of the parent molecule with concomitant hydroxylation at the 6-position, replacing the 6-fluoro substituent on the benzisoxazole ring with a hydroxyl group [2]. This compound serves as a reference standard for analytical method development, impurity profiling, stability studies, and regulatory compliance per ICH Q3A/B [3]. It is not intended for diagnostic or therapeutic use .

Impurity reference standard for risperidone analytical methods
Designed for HPLC/UHPLC impurity profiling and stability studies
Supports ICH Q3A/B regulatory method validation requirements
Research use only; not for diagnostic or therapeutic applications

Why 6-Desfluoro-6-hydroxy Risperidone Cannot Be Replaced


6-Desfluoro-6-hydroxy Risperidone exhibits physical, chemical, and analytical properties that are distinct from risperidone, its active metabolite 9-hydroxyrisperidone (paliperidone), and other risperidone-related impurities. The structural modification—defluorination and 6-hydroxylation—alters polarity, chromatographic retention, and spectroscopic signatures [1]. Consequently, this impurity cannot be substituted by risperidone or paliperidone in analytical reference work. Regulatory frameworks (ICH Q3A/B) mandate impurity-specific identification and quantification; use of an incorrect or non-certified standard compromises method validation, accuracy, and regulatory submission integrity [2].

6-Desfluoro-6-hydroxy Risperidone
  • Polarity and HPLC retention specifically linked to defluorinated structure
  • Unique molecular identity distinct from fluorinated analogs
  • Certified impurity reference standard per ICH guidelines
Risperidone / Paliperidone
  • Elute at different retention time, risking peak misidentification
  • Fluorine-containing structures may not represent the defluorinated impurity
  • Lack of impurity-specific certification undermines method validation and ICH compliance

Quantitative Differentiation from Risperidone


Enhanced Polarity and HPLC Retention

The substitution of the 6-fluoro group in risperidone with a 6-hydroxy group increases molecular polarity, reducing reversed-phase HPLC retention time [1]. 6-Desfluoro-6-hydroxy Risperidone elutes earlier than risperidone under identical chromatographic conditions, a critical difference for baseline resolution in impurity profiling [1]. Comparative solubility: 6-Desfluoro-6-hydroxy Risperidone is practically insoluble in water (0.049 g/L at 25°C) , whereas risperidone is very slightly soluble in water, soluble in ethanol and methanol, and sparingly soluble in dichloromethane . The XLogP3-AA of the target compound is 2.3 [2]; the computed LogP for risperidone is approximately 3.49 [3].

Polarity & Retention
Reported
Reduced XLogP (2.3 vs 3.49), earlier HPLC elution
Confirms need for impurity-specific reference standard in HPLC
Based on computed LogP and reported solubility
Pharmaceutical impurity analysis HPLC method validation ICH Q3A compliance

Structural Defluorination and Molecular Identity

6-Desfluoro-6-hydroxy Risperidone is characterized by complete loss of the fluorine atom at the 6-position of the benzisoxazole ring, replaced by a hydroxyl group [1]. Molecular formula: C23H28N4O3, MW = 408.5 g/mol [2]. Risperidone (C23H27FN4O2, MW = 410.5 g/mol) contains fluorine and lacks the 6-hydroxyl [3]. 9-Hydroxyrisperidone/paliperidone (C23H27FN4O3, MW = 426.5 g/mol) retains fluorine and adds a hydroxyl at the 9-position of the pyridopyrimidine ring [4]. InChIKey for 6-Desfluoro-6-hydroxy Risperidone: KMZACMPMNDRKFH-UHFFFAOYSA-N [5].

Molecular Identity
Head-to-head
C23H28N4O3, MW 408.5 g/mol, no fluorine
Unique formula differentiates from risperidone and paliperidone
HR-MS identification requires certified reference standard
Impurity profiling Structural elucidation LC-MS identification

Elevated Melting Point and Thermal Signature

6-Desfluoro-6-hydroxy Risperidone exhibits a melting point of 247–250°C . This value is approximately 80°C higher than that of risperidone, which melts at 169–172°C [1]. The elevated melting point, likely attributable to enhanced intermolecular hydrogen bonding from the 6-hydroxy group, provides a distinctive thermal signature [2]. This property is valuable for solid-state characterization via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Thermal Signature
Reported
Melting point 247–250°C (risperidone 169–172°C)
Supports DSC/TGA differentiation in solid-state characterization
Higher Tm attributed to hydrogen bonding; reported data
Thermal analysis Differential scanning calorimetry Solid-state characterization

6-Desfluoro-6-hydroxy Risperidone: Key Applications


Impurity Profiling and Method Validation

6-Desfluoro-6-hydroxy Risperidone is a key reference standard for developing and validating HPLC and UHPLC methods that require baseline resolution and accurate quantification of degradation impurities. Its reduced reversed-phase retention time relative to risperidone [1] confirms method selectivity. The compound's unique molecular formula (C23H28N4O3) and exact mass (408.5 g/mol) enable unambiguous identification via LC-MS [2]. ICH Q3A/B requires impurity-specific reference standards for analytical method validation and batch release testing [3].

QC Release Testing for API and Formulations

For pharmaceutical QC laboratories performing batch release testing of risperidone API and formulations (tablets, oral solutions, long-acting injectables), 6-Desfluoro-6-hydroxy Risperidone serves as a system suitability standard and an impurity marker. Quantifying this impurity ensures that risperidone drug product meets pharmacopeial purity specifications. The compound is fully characterized and can be used to establish impurity limits and demonstrate compliance with ICH Q3A/B guidelines [1].

Degradation Pathway Elucidation

6-Desfluoro-6-hydroxy Risperidone is a product of oxidative and/or hydrolytic degradation of risperidone. Its detection and quantification in forced degradation studies elucidate primary degradation pathways and validate the stability-indicating nature of analytical methods [1]. Using this certified reference standard allows laboratories to identify this specific degradant in stability samples and confirm whether observed impurity peaks correspond to this degradation product [2].

Method Transfer and Cross-Laboratory Reproducibility

In generic pharmaceutical development and ANDA submissions, 6-Desfluoro-6-hydroxy Risperidone is used as a reference standard for demonstrating analytical method equivalence to the innovator's methods and for cross-laboratory method transfer. The compound's well-defined physical properties—melting point (247–250°C) [1], solubility, and chromatographic behavior—provide reliable system suitability benchmarks for transferring validated impurity methods between R&D, QC, and contract manufacturing organizations [2].

Application
Selection Property
Validation Focus
Impurity profiling & method validation
Chromatographic selectivity and retention behavior
Baseline resolution and accurate impurity quantitation
QC release testing of API and formulations
Certified impurity reference standard
System suitability and impurity limit compliance
Degradation pathway elucidation
Structural marker of defluorination
Stability-indicating method confirmation
Method transfer & cross-laboratory reproducibility
Well-defined thermal and solubility properties
System suitability benchmarks across labs

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